molecular formula C18H24N2O2 B2861619 N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide CAS No. 2305515-14-2

N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide

Cat. No.: B2861619
CAS No.: 2305515-14-2
M. Wt: 300.402
InChI Key: XVTIDSLIIYAOJX-UHFFFAOYSA-N
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Description

N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide is a synthetic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of piperidine derivatives with phenylbutanoyl chloride, followed by the introduction of the prop-2-enamide group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: It is studied for its interactions with biological systems, including its binding to receptors and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and anesthesia.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure.

    Acetylfentanyl: Another synthetic opioid with slight structural differences.

    Acrylfentanyl: A synthetic analogue of fentanyl with an acryloyl group.

Uniqueness

N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide is unique due to its specific structural modifications, which can result in different pharmacological properties compared to other similar compounds. These differences can influence its potency, duration of action, and potential side effects.

Properties

IUPAC Name

N-[1-(2-phenylbutanoyl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-16(14-8-6-5-7-9-14)18(22)20-12-10-15(11-13-20)19-17(21)4-2/h4-9,15-16H,2-3,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTIDSLIIYAOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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